molecular formula C11H10O2 B2511986 2-Cyclopropanecarbonylbenzaldehyde CAS No. 1652604-67-5

2-Cyclopropanecarbonylbenzaldehyde

Cat. No.: B2511986
CAS No.: 1652604-67-5
M. Wt: 174.199
InChI Key: WFUVSXYJPBWKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropanecarbonylbenzaldehyde is an organic compound with the molecular formula C11H10O2 It is characterized by the presence of a cyclopropane ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropanecarbonylbenzaldehyde typically involves the reaction of cyclopropanecarbonyl chloride with benzaldehyde in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropanecarbonylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropanecarbonylbenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropanecarbonylbenzaldehyde is unique due to the presence of both a cyclopropane ring and a benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(cyclopropanecarbonyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUVSXYJPBWKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.